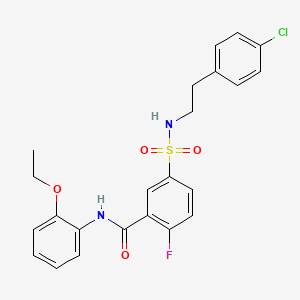![molecular formula C21H19FN4OS B2838928 5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-42-3](/img/structure/B2838928.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3,4-Dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound known for its intriguing structural features This compound falls under the category of heterocyclic compounds due to the presence of multiple ring systems that are not solely carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves multistep organic synthesis. Key intermediates are first synthesized through stepwise reactions:
Formation of Isoquinoline Intermediate: : Typically synthesized from benzylamine and formaldehyde through a Pictet-Spengler reaction.
Thiazole Ring Construction: : The methylthiazole is often constructed via cyclization reactions involving thioamides and α-bromoacetophenone.
Final Coupling Step: : The 3,4-dihydroisoquinolin intermediate couples with the fluorophenylmethyl intermediate under strong base conditions, usually with potassium carbonate in an aprotic solvent like DMF (Dimethylformamide).
Industrial Production Methods
Industrial-scale production may involve optimized, scalable versions of the laboratory synthesis methods, leveraging continuous flow reactors to improve yield and reduce reaction time. Automation and the use of less toxic reagents help in meeting environmental and safety regulations.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, typically with oxidants like potassium permanganate or chromium trioxide, targeting the isoquinoline ring.
Reduction: : Reduction of the compound can be performed using hydrogenation over palladium on carbon, focusing on reducing any double bonds or specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can be executed, especially on the fluorophenyl ring, using various halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: : Halogens (Br2, I2), nucleophiles like amines or thiols
Major Products
Oxidation: : Carboxylic acids or ketones
Reduction: : Saturated hydrocarbons or alcohols
Substitution: : Derivatives with varied functional groups like amides, ethers
科学的研究の応用
Chemistry
Used in studies involving heterocyclic chemistry and the development of new synthetic methodologies.
Biology
Investigated for its potential as a ligand in enzyme inhibition studies, where its structural features can mimic or interfere with biological pathways.
Medicine
Explored for its potential therapeutic properties, particularly in drug discovery programs targeting neurological disorders or cancer.
Industry
Applied in the development of specialty chemicals and materials due to its unique structural attributes.
作用機序
The mechanism by which 5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. Its multiple ring systems enable strong binding interactions, often inhibiting or modulating biological activity. Pathways involved may include signal transduction and metabolic pathways, depending on the specific application being studied.
類似化合物との比較
Compared to other similar heterocyclic compounds, this molecule stands out due to:
Structural Complexity: : The unique arrangement of isoquinoline, fluorophenyl, and thiazolotriazol rings.
Versatility in Reactions: : Capability to participate in diverse chemical reactions.
List of Similar Compounds
2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
5-(2-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
2-methylthiazolo[3,2-b][1,2,4]triazol derivatives
This compound's unique structural and chemical properties make it a subject of significant interest across multiple scientific disciplines, ranging from synthetic chemistry to medical research.
特性
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(16-8-4-5-9-17(16)22)25-11-10-14-6-2-3-7-15(14)12-25/h2-9,18,27H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVYUWPVYHHOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2838845.png)

![8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2838848.png)
![N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2838849.png)


![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B2838853.png)

![3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2838856.png)
![N-(4-methoxyphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2838860.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2838866.png)
![2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B2838867.png)
![N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B2838868.png)
